Cas no 2228243-91-0 (1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene)
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene
- EN300-1798860
- 2228243-91-0
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- Inchi: 1S/C12H11F/c1-3-12(7-8-12)10-5-4-6-11(13)9(10)2/h1,4-6H,7-8H2,2H3
- InChI Key: MQEJOZNJKZAAHF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)C1(C#C)CC1
Computed Properties
- Exact Mass: 174.084478513g/mol
- Monoisotopic Mass: 174.084478513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798860-1g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-5g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 5g |
$4309.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-10g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 10g |
$6390.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-0.05g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-0.1g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-0.25g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-0.5g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-1.0g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 1g |
$1485.0 | 2023-05-26 | ||
| Enamine | EN300-1798860-2.5g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1798860-5.0g |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene |
2228243-91-0 | 5g |
$4309.0 | 2023-05-26 |
1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene
Professional Introduction to Compound with CAS No. 2228243-91-0 and Product Name: 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene
The compound with the CAS number 2228243-91-0 and the product name 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in pharmaceutical research and development. The presence of both an ethynylcyclopropyl moiety and a fluorinated aromatic ring makes this molecule a promising candidate for further exploration in drug discovery.
In recent years, the integration of fluorine atoms into pharmaceutical compounds has become increasingly prevalent, owing to their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The fluoro-substituent in the 3-position of the benzene ring in this compound is particularly noteworthy, as it can influence both electronic and steric properties, thereby modulating its interactions with biological targets. This feature aligns with the growing trend in medicinal chemistry towards the rational design of molecules with optimized pharmacokinetic profiles.
The 1-ethynylcyclopropyl group is another critical structural element that contributes to the compound's distinct chemical profile. Ethynyl-substituted cyclopropanes are known for their high reactivity and versatility in organic synthesis, making them valuable tools for constructing complex molecular architectures. In this context, the ethynylcyclopropyl moiety in 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene could serve as a handle for further functionalization, enabling the development of derivatives with tailored biological activities.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutics. For instance, fluorine-containing drugs have demonstrated enhanced bioavailability and improved resistance to degradation by metabolic enzymes. The combination of a fluorine atom with an ethynylcyclopropyl group in this compound suggests potential synergistic effects that could lead to increased efficacy and reduced side effects compared to non-fluorinated analogs.
From a synthetic chemistry perspective, 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene offers a rich platform for exploring novel synthetic methodologies. The presence of both an alkyne and an aromatic ring provides opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are widely used in the construction of biaryl structures. These reactions can be leveraged to introduce additional substituents or to link this compound with other pharmacophores, thereby expanding its pharmacological potential.
The benzene ring itself is a cornerstone of medicinal chemistry, serving as a scaffold for numerous clinically relevant drugs. The specific substitution pattern in 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene, with a methyl group at the 2-position and a fluoro group at the 3-position, creates a unique electronic environment that can be exploited for target binding. This arrangement may confer specific interactions with enzymes or receptors, making it a valuable candidate for further investigation.
Advances in computational chemistry have also played a pivotal role in the study of this compound. Molecular modeling techniques can be used to predict how 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene interacts with biological targets at the atomic level. These simulations can guide experimental efforts by identifying key binding pockets and optimizing lead structures for improved potency and selectivity. The integration of computational methods with experimental data has become indispensable in modern drug discovery pipelines.
In conclusion, 1-(1-ethynylcyclopropyl)-3-fluoro-2-methylbenzene (CAS No. 2228243-91-0) represents a compelling example of how structural innovation can drive progress in medicinal chemistry. Its unique combination of functional groups—particularly the ethynylcyclopropyl moiety and the fluoro-substituted aromatic ring—makes it a promising candidate for further exploration in drug development. As research continues to uncover new applications for fluorinated compounds and advanced synthetic methodologies, this molecule is poised to play an important role in shaping the future of pharmaceutical innovation.
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